

Ring strain analysis of 2-(Chloromethyl)thiirane

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An In-depth Technical Guide to the Ring Strain Analysis of **2-(Chloromethyl)thiirane**

Abstract

2-(Chloromethyl)thiirane, also known as epithiochlorohydrin, is a highly reactive organosulfur compound whose chemical behavior is dominated by the significant strain inherent in its three-membered thiirane ring.^[1] This guide provides a comprehensive analysis of this ring strain, consolidating theoretical principles, quantitative data, experimental methodologies for its determination, and its profound impact on the molecule's reactivity. The high reactivity resulting from strain relief makes this compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Introduction and Structural Features

2-(Chloromethyl)thiirane is a heterocyclic compound featuring a three-membered ring composed of two carbon atoms and one sulfur atom, with a chloromethyl substituent.^[1] This structure, analogous to epichlorohydrin with sulfur replacing oxygen, is the primary source of its chemical properties. The defining characteristic of the thiirane ring is its substantial ring strain, which arises from the deviation of its internal bond angles from ideal tetrahedral or trigonal values. This stored potential energy makes the molecule susceptible to ring-opening reactions, a feature that is exploited in various synthetic applications.^{[1][2]}

Physicochemical Properties

The fundamental properties of **2-(Chloromethyl)thiirane** are summarized in Table 1. It is a volatile liquid that requires careful handling and refrigerated storage.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ ClS	[1][3][4]
Molecular Weight	108.58 g/mol	[1][4]
CAS Number	3221-15-6	[1][5]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	69-70°C (at 67 mmHg)	[1][6]
Density	~1.275 g/cm ³	[1]
SMILES	C1C(S1)CCl	[1][3]
InChIKey	XRWMHJJHPQTTLQ-UHFFFAOYSA-N	[1][5]

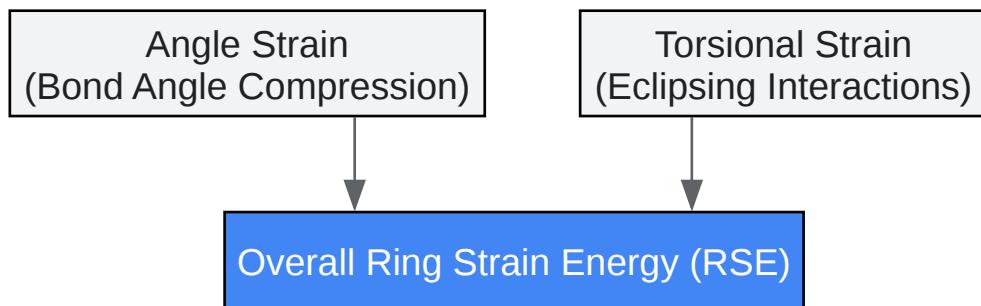
Table 1: Physicochemical Properties of **2-(Chloromethyl)thiirane**.

Theoretical Framework and Quantitative Analysis of Ring Strain

Ring strain in cyclic molecules is a combination of angle strain, torsional (Pitzer) strain, and transannular strain. For a small three-membered ring like thiirane, angle strain and torsional strain are the most significant contributors.

- Angle Strain (Baeyer Strain): Arises from the compression of the internal C-S-C and C-C-S bond angles to approximately 60°, a significant deviation from the ideal angles of sp³-hybridized atoms (~109.5°).
- Torsional Strain: Results from the eclipsing interactions of the hydrogen atoms on adjacent carbon atoms of the ring.

The total energy stored due to these distortions is the Ring Strain Energy (RSE).



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Caption: Logical relationship of the primary components contributing to ring strain.

Thermodynamic Data

While direct experimental data for **2-(chloromethyl)thiirane** is scarce, computational studies on the parent thiirane molecule provide a strong baseline. The ring strain energy for thiirane is approximately 19.8 kcal/mol.^[7] For comparison, the strain energy of its oxygen analog, oxirane, is significantly higher at 27.3 kcal/mol.^[7] The lower strain in thiirane is attributed to the larger size of the sulfur atom and its ability to accommodate smaller bond angles more readily than oxygen.

Substituents can have a meaningful effect on the strain energy of small rings.^{[8][9]} The electron-withdrawing nature of the chloromethyl group may slightly alter the RSE compared to the parent thiirane, but 19.8 kcal/mol serves as an excellent and commonly used estimate.

Compound	Ring Strain Energy (RSE)	Method	Reference(s)
Thiirane (parent)	19.8 kcal/mol	Computational	[7]
Oxirane (parent)	27.3 kcal/mol	Computational	[7]
2-(Chloromethyl)thiirane	~19-20 kcal/mol	Estimated	[7]

Table 2: Thermodynamic Data for Thiirane and Related Compounds.

Spectroscopic Data as Indirect Evidence of Strain

Spectroscopic techniques provide indirect but powerful evidence of the strained ring structure. The unique electronic and geometric environment leads to characteristic shifts in NMR and IR spectroscopy.

Technique	Functional Group	Typical Range / Value	Notes
¹³ C NMR	Thiirane Ring Carbons (C-S)	δ 20-40 ppm	Upfield shift compared to acyclic thioethers, indicative of the strained environment.
Chloromethyl Carbon (-CH ₂ Cl)		δ 45-55 ppm	Typical range for an alkyl chloride attached to a deshielding group.
¹ H NMR	Thiirane Ring Protons (CH, CH ₂)	δ 2.0-3.5 ppm	Complex splitting patterns (ABX or ABC system) due to diastereotopic protons on the rigid ring.
Chloromethyl Protons (-CH ₂ Cl)		δ 3.5-4.0 ppm	Downfield shift due to the electronegative chlorine atom.
IR Spectroscopy	C-S Stretch	600-700 cm ⁻¹	Characteristic vibration for the thiirane ring. ^[1]
C-Cl Stretch		~750 cm ⁻¹	Characteristic vibration for the chloromethyl group. ^[1]

Table 3: Predicted Spectroscopic Data for **2-(Chloromethyl)thiirane**. Note: These are estimated values based on typical ranges for the respective functional groups.^[10]^[11]

Experimental Protocols: Determination of Ring Strain Energy

The experimental determination of ring strain energy relies on measuring the heat of combustion (ΔH°_c) using bomb calorimetry and comparing it to the theoretical heat of combustion of a strain-free acyclic analog.

Generalized Protocol for Bomb Calorimetry

This protocol outlines the key steps for determining the heat of combustion of a liquid sample like **2-(chloromethyl)thiirane**.

Objective: To measure the change in internal energy (ΔU) of combustion, from which the enthalpy of combustion (ΔH°_c) can be calculated. The RSE is the difference between this experimental ΔH°_c and the calculated ΔH°_c of a suitable strain-free reference molecule (e.g., 1-chloro-3-(propylthio)propane).

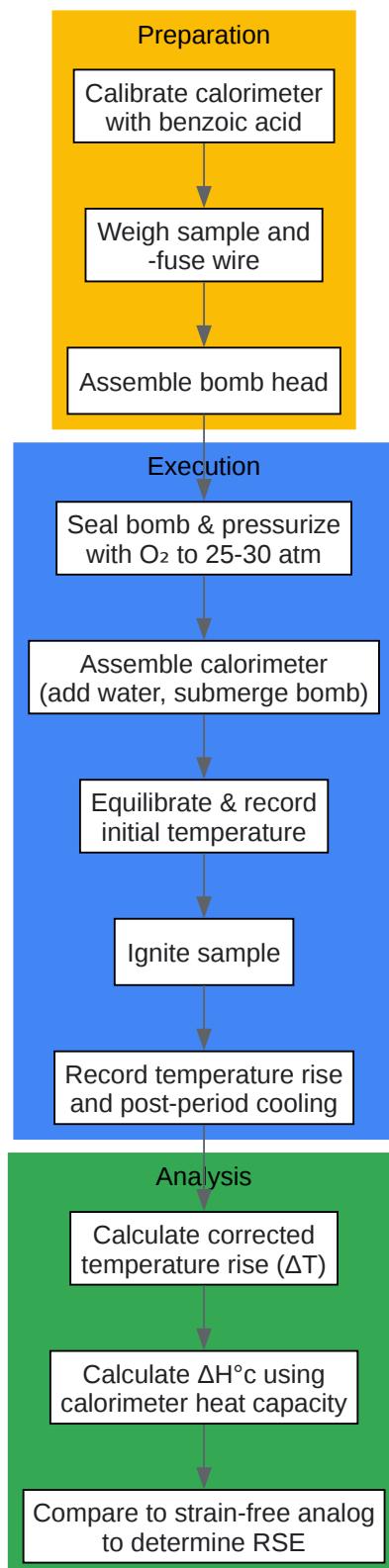
Materials & Equipment:

- Parr-type oxygen bomb calorimeter
- High-precision thermometer ($\pm 0.001^\circ\text{C}$)
- Benzoic acid (for calibration)
- **2-(Chloromethyl)thiirane** sample (≤ 1.0 g)[\[12\]](#)
- Fuse wire (e.g., nickel-chromium)
- High-pressure oxygen tank ($\geq 99.5\%$ purity)
- Pellet press (for solid calibration standard)
- Analytical balance (± 0.0001 g)
- Distilled water (1 mL for bomb, ~ 2000 mL for bucket)

Procedure:

- Calibration:
 - Determine the heat capacity (Cs) of the calorimeter system by combusting a known mass (~1 g) of a standard substance like benzoic acid, for which the heat of combustion is precisely known.[13][14]
 - Follow steps 3-11 to perform the calibration run. Repeat for consistency.
- Sample Preparation:
 - Accurately weigh a sample of **2-(chloromethyl)thiirane** (not to exceed 1.1 g) into a crucible.[13]
 - Measure and weigh a ~15 cm length of fuse wire.[13]
 - Secure the fuse wire between the electrodes of the bomb head, allowing the wire to make contact with the liquid sample.
- Bomb Assembly:
 - Place 1 mL of distilled water into the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.
 - Carefully seal the bomb head onto the bomb body.
- Oxygen Pressurization:
 - Purge the bomb with low-pressure oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid.[15]
 - Pressurize the bomb with pure oxygen to approximately 25-30 atm.[12] Check for leaks by submerging in water.
- Calorimeter Assembly:
 - Place the sealed bomb into the calorimeter bucket.

- Accurately add a known mass (e.g., 2000 g) of distilled water to the bucket, ensuring the bomb is fully submerged.[12]
- Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.
- Combustion and Data Acquisition:
 - Allow the system to equilibrate while stirring, recording the temperature at 30-second intervals to establish a stable initial baseline.[13]
 - Ignite the sample by passing a current through the fuse wire.[13]
 - Record the temperature every 30 seconds as it rises rapidly and then begins to cool, until a stable post-combustion cooling rate is established.
- Post-Run Analysis:
 - Carefully depressurize the bomb.
 - Collect and weigh any unburned portions of the fuse wire.
 - Calculate the corrected temperature rise and use the predetermined heat capacity of the calorimeter to find the heat of combustion.

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Caption: Experimental workflow for determining Ring Strain Energy (RSE) via bomb calorimetry.

Reactivity as a Consequence of Ring Strain

The high RSE of **2-(chloromethyl)thiirane** is the driving force for its characteristic reactions. The molecule readily undergoes reactions that open the three-membered ring, as this process releases the stored strain energy.

Nucleophilic Ring-Opening

This is the most prominent reaction pathway for thiiranes. Nucleophiles attack one of the electrophilic ring carbons, leading to the cleavage of a C-S bond.^{[1][16][17]} This reaction is highly favorable due to the relief of ~20 kcal/mol of strain energy.

- **Regioselectivity:** The attack is often regioselective. Under basic or neutral conditions, nucleophiles typically attack the less sterically hindered carbon atom (the CH₂ group).^[17] Under acidic conditions, where the sulfur atom is protonated, the reaction can proceed via an S_n1-like mechanism with the nucleophile attacking the more substituted carbon.^[16] Studies have shown that reactions with certain derivatives can proceed with 100% regioselectivity.^[1]

Caption: Pathway of nucleophilic ring-opening, driven by the release of ring strain.

Conclusion

The analysis of **2-(chloromethyl)thiirane** confirms that its chemical properties are fundamentally governed by the approximately 20 kcal/mol of strain energy within its three-membered ring. This inherent instability, quantifiable through computational methods and experimental calorimetry, facilitates highly favorable ring-opening reactions. For researchers and drug development professionals, understanding the principles and quantitative aspects of this ring strain is crucial for harnessing the synthetic potential of **2-(chloromethyl)thiirane** as a reactive intermediate for the construction of complex sulfur-containing molecules. The relief of strain not only provides a powerful thermodynamic driving force for reactions but also influences their regioselectivity, making it a predictable and valuable tool in organic synthesis.

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